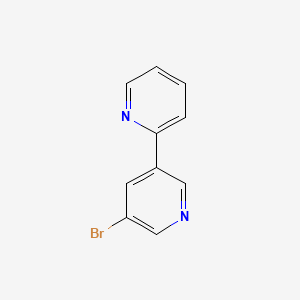
5'-Bromo-2,3'-bipyridine
Overview
Description
5’-Bromo-2,3’-bipyridine is a bipyridine derivative, which consists of two pyridine rings connected by a single bond, with a bromine atom attached to the 5’ position of one of the pyridine rings. Bipyridine derivatives are widely used in various fields due to their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and medicinal chemistry .
Mechanism of Action
Target of Action
5’-Bromo-2,3’-bipyridine is a type of bipyridine derivative. Bipyridine and its derivatives are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The primary targets of 5’-Bromo-2,3’-bipyridine are likely to be similar, serving as a precursor for more complex compounds.
Mode of Action
The mode of action of 5’-Bromo-2,3’-bipyridine involves its interaction with its targets through metal-catalyzed coupling reactions . This compound can be efficiently used to prepare more complex ligands . The 5,5’-disubstituted-2,2’-bipyridine motif, which includes 5’-Bromo-2,3’-bipyridine, has excellent coordination properties .
Biochemical Pathways
It’s known that bipyridine compounds strongly coordinate with metal centers . This property can affect various biochemical pathways, especially those involving metal ions.
Result of Action
The molecular and cellular effects of 5’-Bromo-2,3’-bipyridine’s action would depend on the specific targets and pathways it affects. Given its role as a precursor for more complex compounds, the effects could be diverse and context-dependent .
Action Environment
The action, efficacy, and stability of 5’-Bromo-2,3’-bipyridine can be influenced by various environmental factors. For instance, the synthesis of this compound involves reactions under specific conditions . .
Preparation Methods
The synthesis of 5’-Bromo-2,3’-bipyridine typically involves metal-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst . Another method is the Stille coupling reaction, which uses an organotin compound as the coupling partner . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Chemical Reactions Analysis
5’-Bromo-2,3’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, organotin compounds, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-Bromo-2,3’-bipyridine has numerous applications in scientific research:
Comparison with Similar Compounds
5’-Bromo-2,3’-bipyridine can be compared with other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 5,5’-dibromo-2,2’-bipyridine . While all these compounds share the bipyridine core structure, their reactivity and applications can vary significantly due to differences in substitution patterns. For example, 2,2’-bipyridine is a well-known ligand in coordination chemistry, while 5,5’-dibromo-2,2’-bipyridine is used for the synthesis of more complex ligands through stepwise functionalization .
Properties
IUPAC Name |
3-bromo-5-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOZNFNWADATLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627942 | |
| Record name | 5'-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35989-02-7 | |
| Record name | 5'-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
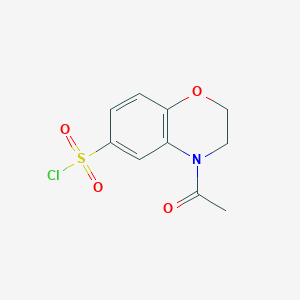
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)


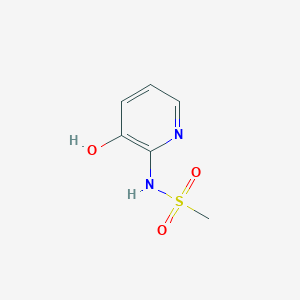
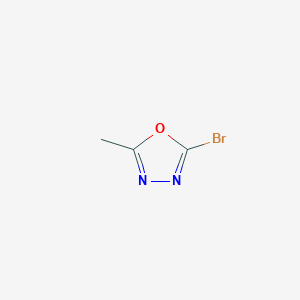
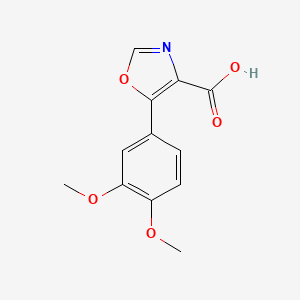
![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)
